molecular formula C16H16O2 B8545293 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B8545293
M. Wt: 240.30 g/mol
InChI Key: RHPGEEQCSPJUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C16H16O2/c17-16-9-7-13-6-8-14(10-15(13)16)18-11-12-4-2-1-3-5-12/h1-6,8,10,16-17H,7,9,11H2

InChI Key

RHPGEEQCSPJUHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of the product from Step A (44 g, 0.185 mol) in 500 mL of MeOH was added NaBH4 (7.1 g, 0.186 mol) in portions at 0° C. The mixture was allowed to warm to ambient temperature and stirred for 20 hours. The reaction mixture was concentrated and charged with 200 mL of aqueous NaOH (20%). The resulted mixture was extracted with EtOAc (200 mL×3). The combined organic extracts was washed with brine (200 mL×3), dried, and concentrated to give the title compound (32.0 g, 72%) as a white solid. 1H-NMR (600 MHz, CDCl3) δ 7.46-7.42 (m, 2H), 7.41-7.36 (m, 2H), 7.34-7.30 (m, 1H), 7.15 (d, J=8.2 Hz, 1H), 7.04 (d, J=2.4 Hz, 1H), 6.90 (dd, J=8.2, 2.5 Hz, 1H), 5.20 (t, J=6.2 Hz, 1H), 5.07 (s, 2H), 3.01-2.95 (m, 1H), 2.79-2.72 (m, 1H), 2.55-2.47 (m, 1H), 2.01-1.87 (m, 1H) ppm.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
72%

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